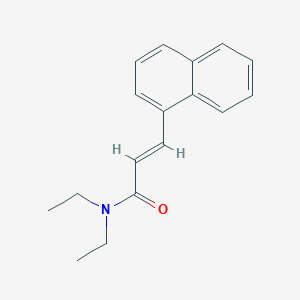

N,N-diethyl-3-(1-naphthyl)acrylamide

Description

N,N-Diethyl-3-(1-naphthyl)acrylamide is an α,β-unsaturated amide characterized by a diethylamino group (-N(CH₂CH₃)₂) and a 1-naphthyl substituent attached to the acrylamide backbone.

Key inferred properties:

Propriétés

IUPAC Name |

(E)-N,N-diethyl-3-naphthalen-1-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-3-18(4-2)17(19)13-12-15-10-7-9-14-8-5-6-11-16(14)15/h5-13H,3-4H2,1-2H3/b13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVJESCEUZCGKW-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C=CC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C=C/C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Scientific Research Applications

1. Polymer Chemistry

- Thermoresponsive Polymers : DEN is used to create thermoresponsive polymers that exhibit a lower critical solution temperature (LCST). These polymers can transition from soluble to insoluble states with temperature changes, making them useful in drug delivery systems and smart materials .

- Hydrogels : The incorporation of DEN into hydrogel formulations has been explored for biomedical applications, including tissue engineering and controlled release of therapeutic agents.

2. Catalysis

- Asymmetric Reactions : Research has shown that acrylamide derivatives like DEN can act as effective catalysts in asymmetric Michael addition reactions. These reactions are crucial for synthesizing chiral compounds used in pharmaceuticals .

3. Photochemical Applications

- Light-Responsive Materials : The naphthalene moiety in DEN allows it to participate in photochemical reactions, making it suitable for applications in light-responsive materials and devices .

Industrial Applications

1. Coatings and Adhesives

- DEN is utilized in the formulation of coatings and adhesives due to its excellent adhesion properties and compatibility with various substrates. Its low surface tension enhances wetting properties, making it ideal for applications in plastics and textiles .

2. Fiber Modification

- In the textile industry, DEN is employed as a fiber modification agent to improve the dye uptake of synthetic fibers, enhancing color vibrancy and durability .

Case Studies

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Impact on Yield and Isomerism :

- Electron-donating groups (e.g., 4-OCH₃) correlate with higher yields (89% vs. 80% for 4-Cl) .

- Steric bulk (e.g., 1-naphthyl) may reduce crystallinity, favoring oily states over solids .

Biological Activity :

- Trimethoxyphenyl derivatives exhibit cytotoxic activity (e.g., against glioblastoma), likely due to enhanced membrane permeability and target binding .

- 1-Naphthyl analogs may exhibit altered transport properties; 2-naphthyl isomers in other compound classes show reduced minimal projection area (MPA), enhancing cellular uptake .

Comparison with Non-Acrylamide Naphthyl Derivatives

- 4-Methyl-3-(1-naphthyl)coumarin : Synthesized from 1-naphthylacetic anhydride, this coumarin derivative exhibits IR absorption at 1,716 cm⁻¹ and aromatic ¹H NMR signals (7.10–7.66 ppm) . Unlike acrylamides, coumarins are rigid heterocycles with distinct photophysical properties.

- N¹,N¹-Dicyclohexyl-3-(1-naphthyl)acrylamide: This metabolite, enriched in lipid-like molecules, highlights how alkylamino groups (diethyl vs. dicyclohexyl) influence hydrophobicity and metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-diethyl-3-(1-naphthyl)acrylamide?

- Methodology : The Knoevenagel condensation is a primary method, using 1-naphthaldehyde and N,N-diethylcyanoacetamide in the presence of a base (e.g., L-proline) to form the α,β-unsaturated amide backbone. Reaction conditions (e.g., solvent, temperature) must be optimized for yield and purity . Alternative approaches include Electron-Catalyzed Aminocarbonylation, which avoids traditional catalysts and enables stereoselective synthesis (E/Z ratios up to 98:2) .

Q. How can solubility and stability of this compound be characterized for pharmaceutical applications?

- Methodology : Solubility profiles are determined using polar (e.g., DMSO) and non-polar solvents (e.g., hexane) under controlled pH. Stability studies involve HPLC monitoring of degradation under thermal or photolytic stress. High solubility in organic solvents like dichloromethane suggests suitability for drug formulation .

Q. What analytical techniques are critical for confirming the structure of N,N-diethyl-3-(1-naphthyl)acrylamide?

- Methodology :

- NMR Spectroscopy : H and C NMR identify characteristic peaks (e.g., acrylamide protons at δ 7.6–6.8 ppm, diethyl groups at δ 3.4–1.2 ppm) .

- Mass Spectrometry : HRMS (EI or CI) confirms molecular ion peaks and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and aromatic C-H (~3000 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in E/Z isomer ratios during synthesis?

- Methodology : Stereochemical outcomes depend on reaction kinetics and catalysts. For example, Electron-Catalyzed Aminocarbonylation favors E-isomers (98:2 ratio) due to stabilized transition states . If Z-isomers dominate, revise catalyst choice (e.g., switch from L-proline to palladium complexes) or adjust solvent polarity. HPLC or chiral chromatography isolates isomers .

Q. What strategies optimize bioactivity while minimizing cytotoxicity in acrylamide derivatives?

- Methodology :

- Structural Modifications : Introduce substituents (e.g., methoxy, fluoro) to the naphthyl group to enhance receptor binding. For example, fluorinated analogs show improved blood-brain barrier penetration .

- In Silico Screening : Use molecular docking to predict interactions with target proteins (e.g., neuropeptide Y receptors) .

- Cytotoxicity Assays : Compare IC values in cell lines (e.g., HEK293) using MTT or ATP-based assays .

Q. How can computational modeling guide the design of acrylamide-based polymers for electroluminescent devices?

- Methodology :

- DFT Calculations : Predict HOMO-LUMO gaps to assess electron injection efficiency. For example, conjugated acrylamides with naphthyl groups exhibit narrow bandgaps (~2.5 eV), suitable for organic LEDs .

- Thin-Film Characterization : Use AFM and XRD to correlate polymer crystallinity with device performance (e.g., luminous efficiency >1.5 lm/W) .

Q. What advanced techniques validate the environmental impact of acrylamide derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.